N'-[2-(4-ISOPROPYLPHENOXY)ACETYL]PYRAZINE-2-CARBOHYDRAZIDE
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Overview
Description
N’-[2-(4-Isopropylphenoxy)acetyl]pyrazine-2-carbohydrazide is a complex organic compound with a unique structure that combines a pyrazine ring with a phenoxyacetyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-Isopropylphenoxy)acetyl]pyrazine-2-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-isopropylphenol with chloroacetic acid to form 4-isopropylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-isopropylphenoxyacetyl hydrazide. The final step involves the condensation of this hydrazide with pyrazine-2-carboxylic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for N’-[2-(4-Isopropylphenoxy)acetyl]pyrazine-2-carbohydrazide would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the key reactions.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-Isopropylphenoxy)acetyl]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new substituents onto the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N’-[2-(4-Isopropylphenoxy)acetyl]pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of N’-[2-(4-Isopropylphenoxy)acetyl]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Shares structural similarities but lacks the pyrazine ring.
Phenoxyacetic Acid Derivatives: Similar in having the phenoxyacetic acid moiety but differ in other structural aspects.
Pyrazine Derivatives: Compounds like acetylpyrazine share the pyrazine ring but have different substituents.
Uniqueness
N’-[2-(4-Isopropylphenoxy)acetyl]pyrazine-2-carbohydrazide is unique due to its combination of a pyrazine ring with a phenoxyacetyl group and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N'-[2-(4-propan-2-ylphenoxy)acetyl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C16H18N4O3/c1-11(2)12-3-5-13(6-4-12)23-10-15(21)19-20-16(22)14-9-17-7-8-18-14/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
QEZNYWJORFQKDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=NC=CN=C2 |
solubility |
17.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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